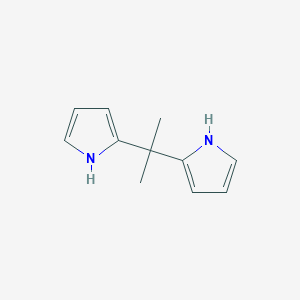

5,5'-Dimethyldipyrromethane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-(1H-pyrrol-2-yl)propan-2-yl]-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h3-8,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATXIKIAELSWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CN1)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462934 | |

| Record name | 5,5'-DIMETHYLDIPYRROMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99840-54-7 | |

| Record name | 5,5'-DIMETHYLDIPYRROMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Dipyrromethane Scaffolds As Precursors to Functional Molecules

Dipyrromethanes are characterized by two pyrrole (B145914) rings linked by a methylene (B1212753) bridge. This structural motif makes them ideal precursors for the construction of larger, more complex macrocyclic structures. nih.govresearchgate.net The versatility of the dipyrromethane scaffold allows for the synthesis of a diverse range of valuable molecules, including:

Porphyrins: These macrocycles are of immense interest due to their involvement in vital biological processes and their potential applications in medicine and materials science. rsc.org Dipyrromethanes are crucial intermediates in many synthetic routes to porphyrins, including the widely used MacDonald [2+2] condensation method. rsc.orgmdpi.com

Corroles and Chlorins: These are porphyrin analogues with distinct structural features and properties, also accessible through dipyrromethane chemistry. researchgate.net

Calix[n]pyrroles: These are macrocyclic compounds known for their ion-binding capabilities. researchgate.net

BODIPY Dyes: Boron-dipyrromethene (BODIPY) dyes are highly fluorescent and photostable, making them valuable as fluorescent labels and in various optical applications. iipseries.org

The strategic placement of substituents on the dipyrromethane core allows for fine-tuning the properties of the final macrocycle. 5,5'-Dimethyldipyrromethane, with its methyl groups at the 5 and 5' positions, provides a stable and versatile starting point for creating a variety of meso-substituted and asymmetrically substituted porphyrins. mdpi.comscbt.com

Historical Context and Evolution of 5,5 Dimethyldipyrromethane Research

Acid-Catalyzed Condensation Strategies

The cornerstone of this compound synthesis lies in the acid-catalyzed reaction between two equivalents of pyrrole and one equivalent of acetone (B3395972). The acid catalyst plays a pivotal role in activating the carbonyl group of acetone, thereby facilitating nucleophilic attack by the electron-rich pyrrole ring.

Catalytic Systems in Dipyrromethane Synthesis

A diverse array of acid catalysts has been employed for the synthesis of dipyrromethanes, each with its own set of advantages and limitations.

Trifluoroacetic Acid (TFA): TFA is a commonly used strong organic acid in dipyrromethane synthesis. researchgate.netresearchgate.net It is effective in catalyzing the condensation of pyrrole with ketones. researchgate.net For instance, the TFA-catalyzed condensation of 5-hydroxy-2-pentanone with pyrrole yields the corresponding dipyrromethane. sciencemadness.org In the synthesis of 2,9-diaryl-5,5-dimethyldipyrrolylmethanes, TFA has been used to achieve yields of 68-72%. acs.org However, the use of strong acids like TFA can also promote the formation of oligomeric and polymeric byproducts, necessitating careful control of reaction conditions. researchgate.net

p-Toluenesulphonic Acid (TsOH): This solid organic acid is another effective catalyst for the condensation reaction. lookchem.com It has been used in the synthesis of various dipyrromethanes. While specific yield data for this compound using TsOH is not extensively detailed in the provided results, it is a recognized catalyst in the broader context of dipyrromethane synthesis. lookchem.com

Boric Acid: As a mild Lewis acid, boric acid has been investigated as a catalyst, particularly in greener synthetic protocols. researchgate.net It has been shown to be an efficient catalyst for the condensation of pyrrole with aldehydes in aqueous media. researchgate.net However, its effectiveness for the condensation of less reactive ketones like acetone to form this compound is less documented in the provided search results, with a noted preference for aldehyde reactivity. researchgate.net

SnCl₂·2H₂O: Stannous chloride dihydrate is a Lewis acid that has been used as a catalyst in various organic transformations, including the synthesis of quinoline (B57606) derivatives in the presence of acetone. lookchemmall.com While its direct application and efficacy for the specific synthesis of this compound from pyrrole and acetone are not extensively detailed, its role as a Lewis acid catalyst in related condensations suggests potential applicability. eurjchem.com

Ionic Liquids: Ionic liquids have been explored as both solvents and catalysts in organic synthesis. researchgate.netmdpi.com They are considered green alternatives to volatile organic solvents. The synthesis of this compound has been successfully carried out in an ionic liquid medium. researchgate.netmdpi.com

The following table provides a summary of various catalytic systems used in the synthesis of dipyrromethanes, with a focus on those applicable to this compound.

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Trifluoroacetic Acid (TFA) | 2-Arylpyrroles and Acetone | 2,9-Diaryl-5,5-dimethyldipyrrolylmethanes | 68-72 | acs.org |

| Trifluoroacetic Acid (TFA) | 5-Hydroxy-2-pentanone and Pyrrole | Corresponding Dipyrromethane | - | sciencemadness.org |

| Boric Acid | Pyrrole and Aldehydes | meso-Substituted Dipyrromethanes | Moderate to Good | researchgate.net |

| Graphite (B72142) Oxide | Pyrrole and Acetone | This compound | 98 | researchgate.net |

| Amberlyst™-15 | Pyrrole and Acetone | meso-Octamethylcalix acs.orgpyrrole | 83 | researchgate.net |

Reaction Conditions and Solvent Effects in Controlled Synthesis

The control of reaction conditions, including solvent, temperature, and reactant stoichiometry, is critical for maximizing the yield of this compound and minimizing byproduct formation.

Solvent Choice: The choice of solvent can significantly influence the reaction outcome. Dichloromethane (B109758) is a commonly used solvent for these condensations. researchgate.net Studies have shown that in the graphite oxide-catalyzed condensation of pyrrole and acetone, dichloromethane provides a high yield of this compound (98%), while the use of acetone as both reactant and solvent leads to a lower yield of the desired product (52%) and a significant amount of the cyclic tetramer, octamethylcalix acs.orgpyrrole (25%). researchgate.net This highlights the role of the solvent in influencing the reaction pathway. Polar solvents have been noted to be effective in some systems. researchgate.net

Temperature and Reaction Time: The condensation is typically carried out at room temperature. researchgate.netderpharmachemica.com The reaction time can vary depending on the catalyst and other conditions, ranging from minutes to several hours. researchgate.netderpharmachemica.com Careful monitoring of the reaction progress is often necessary to stop the reaction at the point of maximum dipyrromethane concentration before significant oligomerization occurs. derpharmachemica.com

Reactant Ratio: The stoichiometry of pyrrole to acetone is a crucial parameter. A large excess of pyrrole is often used to favor the formation of the dipyrromethane and suppress further reaction to form higher oligomers. researchgate.net

The table below illustrates the effect of different solvents on the graphite oxide-catalyzed condensation of pyrrole and acetone.

| Solvent | Conversion of Pyrrole (%) | Yield of this compound (%) | Yield of Octamethylcalix acs.orgpyrrole (%) | Other Products (%) | Reference |

| Dichloromethane | 99 | 98 | 1 | - | researchgate.net |

| Methanol | 99 | 94 | 5 | - | researchgate.net |

| Acetone | 100 | 52 | 25 | 10 | researchgate.net |

| Water | 92 | 82 | - | 10 | researchgate.net |

Challenges in Minimizing Oligomerization and Enhancing Selectivity

A primary challenge in the synthesis of this compound is the competing formation of cyclic oligomers, most notably octamethylcalix acs.orgpyrrole, the cyclic tetramer of pyrrole and acetone. researchgate.netbeilstein-journals.orgresearchgate.netresearchgate.net This side reaction is also acid-catalyzed and can become the dominant pathway under certain conditions.

The formation of calix acs.orgpyrrole is favored by higher concentrations of the acid catalyst and prolonged reaction times. researchgate.net For instance, in the presence of Amberlyst™-15, the reaction of pyrrole and acetone predominantly yields octamethylcalix acs.orgpyrrole (83% yield) with only a small amount of the N-confused calix acs.orgpyrrole. researchgate.net Similarly, with Al-MCM-41 zeolite as a catalyst, the yield of calix acs.orgpyrrole is significantly higher than that of this compound. mdpi.com

Strategies to enhance the selectivity towards this compound include:

Using a large excess of pyrrole: This shifts the equilibrium towards the formation of the initial 1:2 condensation product. researchgate.net

Careful selection of the catalyst: Milder catalysts or solid catalysts with specific pore structures can favor the formation of the linear dipyrromethane over the cyclic tetramer.

Controlling reaction time: Stopping the reaction before significant oligomerization can occur is crucial. derpharmachemica.com

Low catalyst concentration: In some systems, such as those using Bi(NO₃)₃, lower catalyst concentrations have been found to favor the formation of higher-order calix[n]pyrroles (n>4), while higher concentrations lead to the calix acs.orgpyrrole. researchgate.net This suggests a complex relationship between catalyst concentration and product distribution.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. For this compound synthesis, this has translated into the exploration of solid acid catalysts and aqueous reaction media.

Utilization of Solid Acid Catalysts

Solid acid catalysts offer several advantages over traditional homogeneous acids, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions.

Graphite Oxide and Graphene Oxide: Graphite oxide has proven to be a highly effective and reusable solid acid catalyst for the synthesis of 5,5'-dialkyldipyrromethanes. researchgate.net In the condensation of pyrrole and acetone, graphite oxide in dichloromethane at room temperature gives a near-quantitative yield of this compound. researchgate.net The acidic nature of graphite oxide is attributed to the presence of hydroxyl, epoxy, and carboxyl groups on its surface. researchgate.net

Cation Exchange Resins: Resins such as Amberlyst™-15 have been used as solid acid catalysts for the condensation of pyrrole and ketones. researchgate.net However, as previously noted, these catalysts can show a high selectivity for the formation of calix acs.orgpyrroles. researchgate.net The macroporosity and acidity of the specific cation exchange resin play a crucial role in determining the product distribution. researchgate.net

Aqueous Medium Reaction Protocols

The use of water as a solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and inexpensive.

The synthesis of this compound has been successfully demonstrated in aqueous media. researchgate.netresearchgate.netderpharmachemica.com For instance, using graphite oxide as a catalyst in water, the condensation of pyrrole and acetone yields this compound in 82% yield. researchgate.net Similarly, a novel inorganic acid catalyst in water has been reported to produce 5,5'-disubstituted dipyrromethanes in almost quantitative yields with a simple filtration work-up. derpharmachemica.com The use of boric acid in water has also been shown to be effective for the synthesis of dipyrromethanes from aldehydes, suggesting its potential for ketone condensations under aqueous conditions. researchgate.net

The following table summarizes the results of the graphite oxide-catalyzed condensation of pyrrole and acetone in an aqueous medium, highlighting the influence of the pyrrole to acetone ratio.

| Pyrrole:Acetone Ratio | Conversion of Pyrrole (%) | Yield of this compound (%) | Yield of Octamethylcalix acs.orgpyrrole (%) | Other Products (%) | Reference |

| 1:1 | 93 | 92 | - | 1 | researchgate.net |

| 1:2 | 96 | 95 | - | 1 | researchgate.net |

| 1:3 | 98 | 96 | 2 | - | researchgate.net |

| 1:4 | 100 | 96 | 3 | 1 | researchgate.net |

| 1:5 | 100 | 96 | 3 | 1 | researchgate.net |

Organocatalytic Routes

Organocatalysis has emerged as a powerful tool for the synthesis of dipyrromethanes, offering milder reaction conditions compared to traditional acid catalysis. The first organocatalytic synthesis of dipyrromethanes involved the reaction of aldehydes with N-methylpyrrole using a catalytic amount of pyrrolidinium (B1226570) tetrafluoroborate. researchgate.net This method provides a direct route to the products from aldehydes with a relatively small excess of N-methylpyrrole. researchgate.net

Another approach utilizes thiourea (B124793) derivatives as organocatalysts. For instance, the reaction of an aldehyde with pyrrole in the presence of a catalytic amount (5 mol%) of TUD (thiourea derivative) yields the corresponding dipyrromethane. researchgate.net These organocatalytic methods represent an advancement by avoiding strong liquid acids and minimizing the use of harmful organic solvents, aligning with the principles of green chemistry. researchgate.net The development of such routes has expanded the toolkit for synthesizing dipyrromethane scaffolds with diverse substitution patterns. mdpi.com

Advanced Synthetic Transformations for Functionalized this compound

The functionalization of the this compound core is crucial for its incorporation into more complex molecular architectures. Several advanced synthetic transformations have been developed to achieve regioselective modifications.

Regioselective Formylation (e.g., Vilsmeier-Haack Reaction at pyrrole 1- and 9-positions)

The Vilsmeier-Haack reaction is a classic method for introducing formyl groups onto electron-rich aromatic rings, including pyrroles and dipyrromethanes. wikipedia.orgchemistrysteps.com This reaction typically uses a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium ion. wikipedia.orgchemistrysteps.com

For dipyrromethanes, formylation can occur at the α-positions (1- and 9-positions) of the pyrrole rings. The synthesis of 1-formyl-5,5-dimethyldipyrromethane is achieved by treating 5,5-dimethyldipyrromethane with a pre-formed Vilsmeier reagent (POCl₃ in DMF) at low temperatures. researchgate.net The reaction is regioselective, targeting the unsubstituted α-position of one of the pyrrole rings. researchgate.net The resulting iminium ion intermediate is then hydrolyzed during workup to yield the aldehyde. wikipedia.org

The introduction of formyl groups at both the 1- and 9-positions is a key step in the synthesis of certain porphyrins. acs.org However, the purification of 1,9-diacyldipyrromethanes can be challenging. A strategy to overcome this involves the in-situ complexation of the crude 1,9-diacyldipyrromethane with dibutyltin (B87310) dichloride (Bu₂SnCl₂) to form a stable dibutyl(5,10-dihydrodipyrrinato)tin(IV) complex, which is easier to purify. acs.org This tin complex can then be used directly in subsequent reactions or decomplexed to yield the pure 1,9-diacyldipyrromethane. acs.org

The regioselectivity of the Vilsmeier-Haack reaction can be influenced by the structure of the Vilsmeier reagent itself. uminho.pt Studies on other heterocyclic systems have shown that the size and steric bulk of the Vilsmeier reagent can direct the formylation to different positions. uminho.pt While a standard Vilsmeier-Haack reaction on an unsubstituted dipyrromethane would likely lead to a mixture of mono- and di-formylated products, specific reaction conditions can be optimized to favor the desired 1,9-diformylated product. researchgate.net

Acylation Strategies

Beyond formylation, other acylation methods are employed to introduce various acyl groups at the 1- and 9-positions of dipyrromethanes. These acyl groups serve as handles for further synthetic elaborations. Methods such as Friedel-Crafts acylation, reaction with Grignard reagents, and the use of benzoxathiolium salts have been explored for the direct 1,9-diacylation of dipyrromethanes or the 9-acylation of a 1-acyldipyrromethane. acs.org

Similar to diformylation, the purification of 1,9-diacyldipyrromethanes is often complicated by their chromatographic behavior. The tin-complexation strategy mentioned previously is also applicable to a wide range of 1,9-diacyldipyrromethanes, facilitating their isolation and purification. acs.org This approach has been successfully applied to various acylation methods, demonstrating its versatility. acs.org

| Acylation Method | Reagents | Position(s) Acylated |

| Vilsmeier-Haack | POCl₃, DMF | 1- and/or 9- |

| Friedel-Crafts | Acyl halide, Lewis acid | 1- and/or 9- |

| Grignard Reagent | Pyrrole-Grignard, Acyl chloride | 1- and/or 9- |

| Benzoxathiolium Salt | Benzoxathiolium salt | 1- and/or 9- |

Synthesis of Bis-dipyrromethane Architectures

Bis-dipyrromethanes are molecules containing two dipyrromethane units, often linked by an aromatic or conjugated spacer. These structures are precursors to complex multi-porphyrin arrays and other functional materials. nih.gov The synthesis of bis-dipyrromethanes typically involves the condensation of a dialdehyde (B1249045) with an excess of pyrrole, catalyzed by an acid such as trifluoroacetic acid (TFA) or a Lewis acid. mdpi.comnih.gov

For example, a pyrene-bridged bis-dipyrromethane was synthesized by reacting a pyrene (B120774) dialdehyde with excess pyrrole in the presence of BF₃·Et₂O. mdpi.com This resulting bis-dipyrromethane could then be further functionalized, for instance, by formylation to yield a tetraformylated bis-dipyrromethane. mdpi.com Similarly, novel bis-dipyrromethane derivatives have been prepared by reacting specifically designed dialdehydes with a surplus of pyrrole, catalyzed by TFA. mdpi.com These bis-dipyrromethane structures can undergo further reactions, such as electropolymerization. mdpi.com

Development of Novel Synthetic Models (e.g., Oxazinane and Oxazolidine (B1195125) Intermediates)

To overcome some of the limitations of traditional acid-catalyzed condensations, which can lead to polymerization and low yields, novel synthetic models have been developed. One such approach involves the use of oxazinane and oxazolidine intermediates. researchgate.net

In this method, oxazinanes are reacted with pyrrole under acid-catalyzed conditions (e.g., TFA) to generate 5-substituted dipyrromethanes. researchgate.net This can be viewed as a carbon transfer reaction, where the oxazinane serves as a stable precursor for the electrophilic species that reacts with pyrrole. researchgate.net This strategy offers an alternative to the direct use of aldehydes in the synthesis of dipyrromethanes. The formation of oxazolidine intermediates has also been exploited in the synthesis of macrocycles, highlighting the versatility of these heterocyclic intermediates in constructing complex molecular architectures. nih.gov

Reactivity Profiles and Derivatization Pathways of 5,5 Dimethyldipyrromethane

Core Role in Porphyrinoid Macrocycle Synthesis

5,5'-Dimethyldipyrromethane is a fundamental building block in the rational synthesis of porphyrins and other porphyrinoid macrocycles. nih.gov These syntheses typically follow a convergent "[2+2]" condensation strategy, where two dipyrromethane-derived fragments are coupled to form the final macrocycle. The specific substitution pattern of the resulting porphyrinoid is precisely controlled by the choice of the reacting dipyrromethane precursors.

The synthesis of meso-substituted porphyrins relies heavily on dipyrromethane precursors. nih.gov By strategically selecting and coupling different dipyrromethanes, including this compound, various substitution patterns can be achieved with high regioselectivity, avoiding the statistical mixtures that result from mixed aldehyde-pyrrole condensations. cmu.edunih.gov

The general approach involves the acid-catalyzed condensation of a dipyrromethane with a dipyrromethane-dicarbinol, followed by oxidation. nih.gov The key is to use reaction conditions—typically low reactant concentrations in solvents like acetonitrile (B52724) with an acid catalyst such as trifluoroacetic acid (TFA)—that prevent "scrambling" of the dipyrromethane units. nih.govcmu.edunih.gov

A4-type Porphyrins : While conceptually possible through the self-condensation of a 1,9-diformyl-5,5'-dimethyldipyrromethane (after reduction to the dicarbinol), this is not the common route for A4 symmetry. A4 porphyrins are more readily synthesized via the one-flask reaction of pyrrole (B145914) and a single aldehyde. cmu.edu

A3B-type Porphyrins : These unsymmetrically substituted porphyrins can be synthesized by condensing a 1,9-diacyldipyrromethane with a 5-substituted dipyrromethane. nih.govcmu.edu For example, a 1,9-diacyl-5,5'-dimethyldipyrromethane could be reduced to its dicarbinol form and then reacted with a different 5-aryldipyrromethane to yield an A3B porphyrin where three meso positions are identical (methyl) and one is different (aryl).

A2B2-type Porphyrins : These are the most common types synthesized from this compound.

trans-A2B2 : Synthesized by the condensation of a 5,5'-diaryldipyrromethane with the dicarbinol derived from 1,9-diformyl-5,5'-dimethyldipyrromethane. Alternatively, the self-condensation of a 1-formyl-5,5'-dimethyldipyrromethane (via its monocarbinol) can produce a trans-A2B2 porphyrin where the "B" groups are identical methyl groups. cmu.edu

cis-A2B2 : The synthesis of this isomer requires a more complex route involving an unsymmetrically acylated dipyrromethane to enforce the cis arrangement of substituents. cmu.edu

| Porphyrin Type | Dipyrromethane Precursor 1 | Dipyrromethane Precursor 2 | Resulting Meso-Substituents |

| trans-A2B2 | 5,5'-Diaryl dipyrromethane | 1,9-Dicarbinol-5,5'-dimethyl dipyrromethane | Aryl , Methyl , Aryl , Methyl |

| A3B | 5-Aryl dipyrromethane | 1,9-Dicarbinol-5,5'-dimethyl dipyrromethane | Methyl , Aryl , Methyl , Methyl |

Corroles are tetrapyrrolic macrocycles that are "contracted" relative to porphyrins, featuring a direct pyrrole-pyrrole bond. The formation of corroles can sometimes occur as a side reaction during porphyrin syntheses, particularly when using electron-withdrawing substituents. cmu.edu A rational synthesis of a corrole (B1231805) incorporating a this compound unit would typically involve a "[3+1]" type condensation with a tripyrrane or bilane (B1242972) derivative under conditions that favor the formation of the direct pyrrole-pyrrole linkage over the insertion of a fourth meso-carbon bridge.

Expanded porphyrinoids are analogues containing more than four pyrrole rings. researchgate.net this compound is a crucial building block for these larger systems, often participating in "[3+2]" acid-catalyzed condensation reactions. researchgate.net

Sapphyrins : These are pentapyrrolic macrocycles. A common route to a sapphyrin involves the condensation of a tripyrrane-dicarbinol with a dipyrromethane, such as this compound. This assembly places the two methyl groups from the dipyrromethane at two of the five meso positions in the final sapphyrin macrocycle. researchgate.net

Smaragdyrins and Pentaphyrins : These are other classes of pentapyrrolic systems. Their synthesis can also utilize this compound as the "di-pyrrolic" component in condensation reactions with appropriate tripyrrane fragments, with the final structure depending on the specific precursors and reaction conditions employed. researchgate.net

Chlorins are dihydroporphyrins, meaning one of the peripheral double bonds of the porphyrin macrocycle is reduced. While many chlorin (B1196114) syntheses involve the modification of a pre-formed porphyrin, de novo syntheses often build the macrocycle from linear tetrapyrrole precursors (seco-chlorins). nih.govresearchgate.net this compound can serve as a precursor for one half of this linear tetrapyrrole. For instance, it can be elaborated into a dihydrodipyrrin, which is then coupled with another dipyrromethane-derived fragment to construct the full linear system, which is subsequently cyclized to form the chlorin ring. nih.govnih.gov

Calixpyrroles are macrocyclic compounds consisting of pyrrole rings linked in their alpha-positions by sp³-hybridized carbon atoms, forming a "calix" or cup-like shape. While the simplest calix nih.govpyrroles are made from pyrrole and ketones, expanded calix[n]pyrroles can be synthesized using dipyrromethane precursors. Condensation of this compound with a 2,5-bis(hydroxymethyl)furan or a similar di-electrophilic species can lead to the formation of larger, porphyrinogen-like cyclic oligomers such as calix pyrroles under acid-catalyzed conditions. nih.govresearchgate.net

Conversion to Boron-Dipyrromethene (BODIPY) Dyes

This compound is a direct precursor to a class of highly fluorescent dyes known as BODIPY (boron-dipyrromethene) dyes. nih.gov The synthesis is a reliable two-step process that utilizes the dipyrromethane core. wikipedia.org

Oxidation to Dipyrromethene : The central methylene (B1212753) bridge of this compound is oxidized to a methene bridge (=CH-). This is typically achieved using a mild quinone-based oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil. wikipedia.org This step generates the corresponding 5,5'-dimethyldipyrromethene, which is often unstable and used directly in the next step.

Complexation with Boron : The resulting dipyrromethene is treated with a boron source, most commonly boron trifluoride diethyl etherate (BF₃·OEt₂), in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govwikipedia.org The base deprotonates the pyrrolic nitrogens, allowing the dipyrromethene to act as a bidentate ligand, chelating the BF₂⁺ unit to form the stable, highly fluorescent BODIPY core. colab.ws

| Step | Reagents | Intermediate/Product |

| 1. Oxidation | This compound, DDQ or p-chloranil | 5,5'-Dimethyldipyrromethene |

| 2. Complexation | 5,5'-Dimethyldipyrromethene, BF₃·OEt₂, Triethylamine | 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY core) |

This straightforward conversion allows for the creation of a BODIPY dye with methyl groups at the 5 and 5' positions, which can be further functionalized at other positions on the pyrrole rings to tune its photophysical properties. colab.ws

Chelation and Coordination Chemistry with Metal Centers

The dipyrromethane scaffold serves as a versatile platform for the formation of a wide array of organometallic complexes due to its adaptable steric and electronic properties. The deprotonated form of this compound and its derivatives can act as effective ligands, coordinating with various metal centers.

Formation of Organometallic Complexes

The dipyrromethane framework is a subject of significant interest for its use as a ligand in the synthesis of organometallic complexes. This interest is largely due to the ease of its synthetic accessibility and the versatility with which it can be substituted. nih.gov The deprotonated dipyrromethane acts as a bidentate ligand, coordinating to a metal center through the two nitrogen atoms. A diverse range of metal complexes have been synthesized using dipyrromethane-based ligands, including those with aluminum, iron, and ruthenium. nih.gov The resulting complexes have found applications in catalysis and materials science. For example, aluminum complexes have been utilized as catalysts for polymerization reactions, while iron complexes have been employed as catalysts for C-H bond amination. nih.gov

The synthesis of these organometallic complexes often involves the reaction of the dipyrromethane ligand with a suitable metal precursor. The reaction conditions can be tailored to control the stoichiometry and geometry of the resulting complex. The stability and reactivity of these complexes are influenced by the nature of the metal center and the substituents on the dipyrromethane scaffold.

Reactivity with Transition Metal Dichlorides (e.g., Fe, Co, Ni, Cu)

The reactivity of this compound and its derivatives with transition metal dichlorides leads to the formation of various coordination compounds. The specific outcome of the reaction is dependent on the metal, the stoichiometry, and the reaction conditions.

For instance, the reaction of a bis-dipyrromethane ligand with cobalt(II) chloride (CoCl₂) results in the formation of a dinuclear Co(II) complex. nih.gov In a specific example, a bis-dipyrromethane ligand, 4,4'-bis(1,1-bis(3,5-dimethyl-1H-pyrrol-2-yl)ethyl)-1,1'-biphenyl, was first deprotonated with n-butyllithium to form the corresponding lithium salt. Subsequent transmetalation with CoCl₂ yielded a dinuclear complex where each cobalt center is in a tetrahedral geometry. nih.gov

Similarly, dipyrromethane ligands have been shown to react with other divalent metal precursors. When a dipyrromethane is treated with MCl₂(py)₂ (where M = Mn, Fe, Co, Ni, Zn), it results in the formation of the corresponding metalated dipyrromethane complex. These complexes exhibit distinct colors, such as pale yellow for manganese, bright orange for iron, maroon for cobalt, crimson for nickel, and yellow for zinc. iipseries.org

The following table summarizes the formation of metal complexes from the reaction of dipyrromethane derivatives with transition metal dichlorides.

| Metal Dichloride | Resulting Complex Type | Observed Color |

| FeCl₂ | Iron(II)-dipyrromethane | Bright Orange |

| CoCl₂ | Cobalt(II)-dipyrromethane | Maroon |

| NiCl₂ | Nickel(II)-dipyrromethane | Crimson |

| CuCl₂ | Copper(II)-dipyrromethane | Varies |

Note: The specific structure and properties of the resulting complexes can vary based on the dipyrromethane ligand and reaction conditions.

Ligand Design Principles from this compound Scaffolds

The this compound scaffold provides a versatile platform for ligand design, allowing for the fine-tuning of both electronic and steric properties to achieve desired coordination chemistry and catalytic activity. nih.gov

Electronic Properties: The electronic characteristics of the dipyrromethane ligand can be systematically modified by introducing substituents at the β-positions (carbons 2, 3, 7, and 8) and the meso-position (carbon 5). Electron-donating groups will increase the electron density on the nitrogen atoms, enhancing the ligand's donor strength. Conversely, electron-withdrawing groups will decrease the electron-donating ability of the ligand. These modifications influence the stability of the resulting metal complexes and can modulate their redox potentials and reactivity.

Steric Properties: The steric environment around the metal center can be controlled by introducing bulky substituents at the α-positions (carbons 1 and 9) of the pyrrole rings. The methyl groups in this compound already provide a certain level of steric hindrance. Increasing the size of the groups at these positions can create a more crowded coordination sphere, which can influence the coordination number and geometry of the metal center, and can also provide a chiral environment for asymmetric catalysis.

By strategically combining these electronic and steric modifications, ligands based on the this compound scaffold can be designed for specific applications, such as enhancing the selectivity of a catalyst or stabilizing a particular oxidation state of a metal.

Electropolymerization of this compound Derivatives

Electropolymerization is a powerful technique for the synthesis of conductive polymer films directly onto an electrode surface. mdpi.com This method offers precise control over the film thickness and morphology. mdpi.comresearchgate.net Derivatives of this compound, like other pyrrole-based monomers, can undergo oxidative electropolymerization to form conjugated polymer films.

The process is initiated by the application of an appropriate potential to an electrode immersed in a solution containing the dipyrromethane monomer and a supporting electrolyte. mdpi.com The monomer is oxidized at the electrode surface, forming radical cations. These radical cations then couple to form dimers, which are further oxidized and couple with other monomers or oligomers, leading to the growth of a polymer chain on the electrode surface. The resulting polymer film is typically in its oxidized, conductive state, incorporating anions from the electrolyte to balance the positive charge on the polymer backbone.

The electrochemical and optical properties of the resulting polymer films are highly dependent on the nature of the substituents on the dipyrromethane monomer. For instance, the introduction of different functional groups can influence the polymerization potential, the conductivity of the polymer, and its electrochromic behavior. Copolymers can also be formed by the electropolymerization of a mixture of different pyrrole derivatives, leading to materials with tailored properties. nih.gov

The mechanism of pyrrole electropolymerization has been extensively studied, though it remains a subject of some debate, particularly regarding the initial steps of the reaction. rsc.org Nevertheless, the versatility of this technique makes it a valuable tool for the creation of functional materials from dipyrromethane derivatives for applications in sensors, electrochromic devices, and energy storage.

Condensation Reactions with Active Methylene Compounds

Formyl derivatives of this compound can readily undergo condensation reactions with active methylene compounds. These reactions, often of the Knoevenagel type, are a fundamental method for carbon-carbon bond formation and are crucial for the synthesis of more complex and conjugated systems. purechemistry.orgsciforum.net

An active methylene compound is characterized by a CH₂ group flanked by two electron-withdrawing groups, which increases the acidity of the methylene protons. organic-chemistry.org In the presence of a base, these compounds are deprotonated to form a nucleophilic carbanion. This carbanion can then attack the electrophilic carbon of the formyl group on the dipyrromethane. The initial adduct typically undergoes dehydration to yield a stable α,β-unsaturated product.

The general scheme for this reaction is as follows:

R-CHO + H₂C(X)(Y) → R-CH=C(X)(Y) + H₂O

Where:

R-CHO is the formyl-dipyrromethane derivative.

H₂C(X)(Y) is the active methylene compound (e.g., malononitrile, ethyl cyanoacetate).

X and Y are electron-withdrawing groups.

These condensation reactions are valuable for extending the π-conjugation of the dipyrromethane system, which can significantly alter its optical and electronic properties. The resulting products can serve as precursors for the synthesis of various dyes, functional materials, and macrocyclic compounds. The reaction conditions, including the choice of base and solvent, can be optimized to achieve high yields and selectivity. purechemistry.org

Photoinduced Intramolecular Processes in Functionalized Analogues (e.g., Excited-State Dual Proton Transfer)

Functionalized analogues of this compound can be designed to exhibit interesting photoinduced intramolecular processes, such as excited-state intramolecular proton transfer (ESIPT). mdpi.com ESIPT is a photochemical reaction where a proton is transferred from a donor to an acceptor group within the same molecule upon electronic excitation. This process often leads to the formation of a transient tautomer with distinct photophysical properties, such as a large Stokes shift in its fluorescence spectrum. mdpi.com

In the context of dipyrromethane derivatives, functionalization with appropriate proton donor (e.g., hydroxyl) and acceptor (e.g., imine or carbonyl) groups can facilitate ESIPT. Upon absorption of light, the acidity and basicity of these groups can change significantly in the excited state, driving the proton transfer process.

A particularly interesting phenomenon is excited-state dual proton transfer, where two protons are transferred simultaneously or sequentially within a molecule. This can occur in molecules with symmetrically arranged hydrogen bonding moieties. While direct studies on this compound analogues are not prevalent, the principles can be inferred from related systems. For example, studies on dipyrrolyldiketone (B14134854) difluoroboron complexes have investigated their excited-state dynamics, providing insights into how the molecular framework responds to photoexcitation. rsc.org

The dynamics of these photoinduced processes are often ultrafast, occurring on the femtosecond to picosecond timescale. mdpi.com The efficiency and pathway of the proton transfer can be influenced by factors such as the solvent polarity, temperature, and the specific electronic properties of the substituents on the dipyrromethane core. Understanding and controlling these photoinduced processes is crucial for the development of novel fluorescent probes, molecular switches, and materials for optoelectronic applications. nih.govoregonstate.edursc.org

Advanced Spectroscopic Characterization Techniques in 5,5 Dimethyldipyrromethane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 5,5'-dimethyldipyrromethane, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its molecular framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

Proton NMR spectroscopy provides a definitive fingerprint of the hydrogen atoms within a molecule. In the case of this compound, the ¹H-NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons present.

Detailed analysis of the spectrum confirms the presence of the two methyl groups attached to the meso-carbon, the protons on the pyrrole (B145914) rings, and the N-H protons of the pyrrole moieties. A key publication reports the following chemical shifts: a singlet at approximately 1.65 ppm corresponding to the six equivalent protons of the two methyl groups (CH₃), two multiplets at around 6.10 and 6.14 ppm for the four protons on the β-positions of the pyrrole rings, and a broad singlet at about 7.78 ppm attributed to the two N-H protons. The integration of these signals, showing a 6:2:2:2 proton ratio, further validates the symmetrical structure of the molecule.

Interactive Data Table: ¹H-NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons |

| Methyl (CH₃) | 1.65 | Singlet (s) | 6 |

| β-Pyrrolic H | 6.10 | Multiplet (m) | 2 |

| β-Pyrrolic H | 6.14 | Multiplet (m) | 2 |

| N-H | 7.78 | Broad Singlet (br s) | 2 |

| Solvent: CDCl₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Analysis

Complementing the proton NMR data, ¹³C-NMR spectroscopy provides a detailed picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a thorough analysis of the carbon framework.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

For dipyrromethanes, the UV-Vis spectrum is characterized by electronic transitions within the π-system of the pyrrole rings. While a specific UV-Vis spectrum for this compound is not explicitly detailed in the available research, the electronic spectrum of a closely related derivative, 5,5-dimethyldipyrromethane-(2'-methylene-1,3-dimethylpyrimidine-2,4,6-trione), has been reported. researchgate.net Generally, dipyrromethanes exhibit absorption bands in the UV region. The study of these electronic transitions provides valuable insights into the conjugation and electronic environment of the molecule, which are crucial for its application in the synthesis of larger chromophoric systems like porphyrins.

Vibrational Spectroscopy

Fourier-transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic spectrum that allows for the identification of its functional groups. Each functional group absorbs infrared radiation at a specific frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).

The FT-IR spectrum of this compound is expected to display several key absorption bands that confirm its molecular structure. A prominent feature would be the N-H stretching vibration of the pyrrole rings, typically observed in the region of 3300-3500 cm⁻¹. For comparison, a thienyl-substituted dipyrromethane exhibits an N-H stretch at 3348 cm⁻¹. The spectrum would also show characteristic C-H stretching vibrations for the methyl groups and the pyrrole rings, typically in the 2850-3100 cm⁻¹ range. Furthermore, vibrations corresponding to the C-C and C-N bonds within the pyrrole rings would be expected in the fingerprint region (below 1600 cm⁻¹), providing further confirmation of the compound's identity.

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. soton.ac.uk It is complementary to infrared (IR) spectroscopy, as its selection rules depend on a change in molecular polarizability during a vibration, rather than a change in dipole moment. researchgate.net This makes Raman spectroscopy particularly effective for studying symmetric vibrations and non-polar bonds that may be weak or inactive in IR spectra. researchgate.net

For a molecule like this compound, the Raman spectrum reveals a characteristic fingerprint based on its constituent functional groups. The key vibrational modes can be assigned to the pyrrole rings, the bridging methylene (B1212753) group, and the meso-substituted methyl groups. While a specific, experimentally verified Raman spectrum for this compound is not widely published, the expected vibrational frequencies can be predicted based on data from its constituent parts, such as the pyrrole molecule, and general spectroscopic trends. researchgate.net

The analysis of these vibrational modes allows for the confirmation of the molecular structure, assessment of sample purity, and investigation of intermolecular interactions.

Table 1: Predicted Characteristic Raman Vibrational Modes for this compound This table is predictive and based on characteristic frequencies of its constituent functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |

| N-H Stretch | Pyrrole Ring | 3300 - 3500 | A sharp, distinct peak characteristic of the secondary amine in the pyrrole ring. |

| C-H Stretch (Aromatic) | Pyrrole Ring | 3000 - 3100 | Vibrations of the C-H bonds on the heterocyclic pyrrole rings. |

| C-H Stretch (Aliphatic) | Methyl & Methylene Groups | 2850 - 3000 | Symmetric and asymmetric stretching of the C-H bonds in the two methyl (CH₃) groups and the bridging methylene (CH₂) group. |

| C=C Stretch | Pyrrole Ring | 1500 - 1600 | Stretching vibrations of the carbon-carbon double bonds within the pyrrole rings. researchgate.net |

| C-N Stretch | Pyrrole Ring | 1300 - 1400 | Stretching vibrations of the carbon-nitrogen bonds within the pyrrole rings. researchgate.net |

| CH₃/CH₂ Deformation | Methyl & Methylene Groups | 1350 - 1470 | Bending and scissoring vibrations of the aliphatic C-H bonds. |

| Ring Breathing | Pyrrole Ring | 1000 - 1150 | Symmetric expansion and contraction of the entire pyrrole ring structure. |

Structural Elucidation via X-ray Crystallography

Single crystal X-ray diffraction (SCXRD) provides the most definitive structural data for a crystalline compound. nih.gov The technique involves growing a high-quality single crystal of the substance, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction data is processed to generate a detailed model of the molecular and crystal structure.

While the specific crystal structure of this compound is not publicly available in the searched literature, analysis of closely related dipyrromethane derivatives illustrates the type of data that SCXRD provides. For instance, studies on substituted dipyrromethanes reveal crucial information about the relative orientation of the two pyrrole rings and the influence of substituents on the crystal packing. This information is fundamental for understanding solid-state properties and for designing materials with specific supramolecular architectures.

Table 2: Illustrative Crystallographic Data for a Dipyrromethane Analogue Note: This data is for an analogous compound, 5-(2-thienyl)-dipyrromethane, to demonstrate the typical output of an SCXRD analysis, as specific data for this compound was not found.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂N₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.7149(16) |

| b (Å) | 17.338(6) |

| c (Å) | 11.785(4) |

| β (°) | 98.466(9) |

| Volume (ų) | 1155.0(6) |

Electrochemical Analysis (e.g., for Electropolymerization Studies)

Electrochemical analysis, particularly cyclic voltammetry (CV), is a key technique for investigating the redox properties of molecules like this compound. unt.edu It is especially valuable for studying electropolymerization, a process where a monomer is oxidized or reduced at an electrode surface to form a conductive polymer film. researchgate.netnih.gov Dipyrromethanes are known precursors for such polymers, which have applications in sensors and electrochromic devices. nih.govresearchgate.net

In a typical experiment, a solution of the dipyrromethane monomer and a supporting electrolyte is subjected to a cycling potential at a working electrode (e.g., platinum or ITO-coated glass). researchgate.netresearchgate.net The resulting current is measured and plotted against the applied voltage, producing a cyclic voltammogram.

For dipyrromethanes, the CV typically shows an irreversible oxidation peak on the first scan, corresponding to the formation of a radical cation. researchgate.net This reactive species can then couple with other monomers or oligomers, initiating polymerization and depositing a polymer film onto the electrode. nih.gov With successive potential cycles, new redox peaks may appear, indicating the electrochemical activity of the newly formed polymer. Studies on analogous compounds like 5-phenyl-dipyrromethane and 5-(4-tert-butylphenyl)dipyrromethane show that these monomers can be effectively electropolymerized to form stable, electroactive films. researchgate.netresearchgate.net The rate of polymerization and the stability of the resulting polymer can be influenced by the structure of the monomer. nih.gov

Table 3: Representative Electrochemical Data for the Electropolymerization of an Analogous Dipyrromethane Data is based on studies of meso-substituted dipyrromethane monomers to illustrate typical values obtained during electrochemical analysis.

| Compound | Method | Working Electrode | Oxidation Potential (Eₚₐ) | Notes |

| 5-Phenyl dipyrromethane | Cyclic Voltammetry | Platinum (Pt) | ~ +0.9 V (vs. Ag/AgCl) | Irreversible monomer oxidation leading to polymer film formation. researchgate.net |

| 5-(4-tert-butylphenyl)dipyrromethane | Cyclic Voltammetry | ITO Glass | ~ +1.0 V (vs. Ag/Ag⁺) | Polymer film shows reversible electrochromic behavior, changing color upon oxidation and reduction. researchgate.net |

Theoretical and Computational Investigations of 5,5 Dimethyldipyrromethane

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the multifaceted chemical nature of dipyrromethane derivatives. By approximating the complex many-electron problem to one involving the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like 5,5'-Dimethyldipyrromethane.

The ground state electronic structure and conformational landscape of this compound have been explored using DFT calculations, often employing the B3LYP functional with a 6-31G* basis set. researchgate.netinpressco.com These studies reveal a non-planar geometry for the molecule, with the two pyrrole (B145914) rings adopting a twisted conformation relative to each other. This twisting arises from the steric hindrance between the hydrogen atoms on the pyrrole rings and the methyl groups at the 5 and 5' positions.

The conformational flexibility of the dipyrromethane core is a key determinant of its properties. The rotational barrier between different conformers is relatively low, suggesting that at room temperature, the molecule can exist as a dynamic equilibrium of various twisted structures. The precise dihedral angle between the pyrrole rings is influenced by the surrounding environment and intermolecular interactions.

Table 1: Calculated Geometric Parameters for the Ground State of this compound (B3LYP/6-31G)*

| Parameter | Value |

| C-C (bridge) bond length | ~1.52 Å |

| C-N bond length (pyrrole) | ~1.38 Å |

| Pyrrole-Pyrrole dihedral angle | 40-60° |

Note: These are representative values and can vary depending on the specific conformer.

To understand the behavior of this compound upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.orgresearchgate.netsns.itstackexchange.comyoutube.com This extension of DFT allows for the calculation of electronic excitation energies and the characterization of excited states. TD-DFT calculations predict the absorption and emission spectra of the molecule, providing insights into its photophysical properties.

The lowest energy electronic transition in this compound is typically a π-π* transition localized on the dipyrromethane core. The energy of this transition, and thus the color of the compound, is sensitive to the conformation of the molecule and the nature of any substituents. A more planar conformation generally leads to a red-shift (lower energy) in the absorption maximum due to increased π-conjugation.

DFT calculations have been instrumental in unraveling the mechanisms of reactions involving dipyrromethanes, including proton transfer processes. chemrxiv.orgchemrxiv.org The acidity of the N-H protons and the basicity of the pyrrolic nitrogen atoms can be quantified through computational analysis of proton affinities and deprotonation energies.

Intramolecular proton transfer, a process relevant to the function of some dipyrromethane-containing systems, can be modeled by locating the transition state for the proton movement between the two nitrogen atoms. The energy barrier for this process provides an indication of the kinetic feasibility of the transfer. These calculations have shown that the energy barrier for proton transfer can be modulated by the solvent environment and by the presence of electron-donating or electron-withdrawing groups on the pyrrole rings.

The electronic and spectroscopic properties of this compound can be systematically tuned by the introduction of different substituent groups. nih.govnih.govresearchgate.netduke.edu DFT studies allow for a predictive understanding of how substituents influence the molecule's behavior.

Electron-donating groups, such as methoxy (B1213986) or amino groups, tend to increase the electron density on the dipyrromethane core. This generally leads to a destabilization of the Highest Occupied Molecular Orbital (HOMO), resulting in a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum. Conversely, electron-withdrawing groups, such as nitro or cyano groups, decrease the electron density, stabilize the HOMO, and lead to a blue-shift in the absorption spectrum. These effects can be rationalized by examining the changes in the molecular orbital energies and their spatial distributions. nih.govnih.gov

Quantum Chemical Predictions of Molecular Reactivity and Properties

Beyond DFT, other quantum chemical methods provide further insights into the reactivity and intrinsic properties of this compound.

The distribution of electron density within the this compound molecule is a key determinant of its reactivity. nih.gov Molecular orbital analysis reveals the nature of the frontier orbitals, the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the π-system of the pyrrole rings and represents the region most susceptible to electrophilic attack. The LUMO, also part of the π-system, indicates the likely site for nucleophilic attack.

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. rsc.orgias.ac.inresearchgate.netnih.govjournalcsij.com These indices, derived from the changes in energy with respect to the number of electrons and the external potential, offer a quantitative measure of the molecule's propensity to react in different ways.

Table 2: Calculated Conceptual DFT Reactivity Indices for this compound

| Reactivity Index | Description | Predicted Behavior |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Moderate |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Moderately soft |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it is saturated with electrons. | Moderate electrophile |

These calculated indices suggest that this compound is a moderately reactive molecule, capable of participating in both electrophilic and nucleophilic reactions. The specific sites of reactivity can be further pinpointed by analyzing local reactivity descriptors, such as the Fukui functions, which indicate the most reactive atoms within the molecule for different types of chemical attack.

Computational Simulation of Spectroscopic Signatures (e.g., NMR, UV-Vis, IR)

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic signatures of molecules like this compound. By simulating these spectra, researchers can gain insights into the molecule's electronic structure, vibrational modes, and chemical environment, which aids in the analysis of experimental data. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed for these simulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted shifts are valuable for assigning peaks in experimental spectra and understanding how the electronic environment of each atom is influenced by the molecular structure. Combining molecular dynamics with chemical shift tensor calculations is a modern approach for simulating and interpreting NMR spectra, especially for complex systems. nih.govresearchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents typical predicted chemical shift values based on computational simulations. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolic NH | 7.5 - 8.5 | N/A |

| α-CH₃ | 2.1 - 2.3 | 12.0 - 14.0 |

| β-H (Pyrrole Ring) | 5.8 - 6.2 | 105.0 - 108.0 |

| Methylene (B1212753) Bridge (-CH₂-) | 3.9 - 4.2 | 25.0 - 28.0 |

| α-C (Pyrrole Ring) | N/A | 127.0 - 130.0 |

| β-C (Pyrrole Ring) | N/A | 105.0 - 108.0 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: TD-DFT is the primary method for simulating UV-Vis spectra. The calculation predicts the electronic transitions between molecular orbitals, providing the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the intensity of the absorption bands. For dipyrromethanes, the key electronic transitions are typically π → π* transitions within the pyrrolic rings. These simulations help identify the origin of observed absorption bands. iipseries.org

Interactive Table: Simulated UV-Vis Absorption Data for this compound This table shows representative results from a TD-DFT simulation, indicating the major electronic transitions.

| Transition | Calculated Wavelength (λ_max, nm) | Oscillator Strength (f) |

| HOMO → LUMO | ~280 | ~0.45 |

| HOMO-1 → LUMO | ~230 | ~0.15 |

| HOMO → LUMO+1 | ~220 | ~0.20 |

Infrared (IR) Spectroscopy: IR spectra are simulated by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which yields the characteristic vibrational modes and their corresponding intensities. These modes include N-H stretching, C-H stretching, C=C stretching of the pyrrole rings, and various bending vibrations. Comparing the simulated spectrum with experimental data helps in the assignment of vibrational bands to specific molecular motions. A vibrational mode is considered "IR active" if it is associated with a change in the permanent dipole moment of the molecule. kit.edu

Interactive Table: Key Simulated IR Vibrational Frequencies for this compound This table lists significant vibrational modes and their computationally predicted frequencies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch | 3400 - 3450 | Stretching of the pyrrole N-H bond |

| C-H Stretch (Aromatic) | 3100 - 3150 | Stretching of C-H bonds on the pyrrole rings |

| C-H Stretch (Aliphatic) | 2900 - 3000 | Stretching of C-H bonds in methyl and methylene groups |

| C=C Stretch (Ring) | 1450 - 1550 | Stretching of carbon-carbon double bonds in the pyrrole rings |

| C-N Stretch (Ring) | 1300 - 1380 | Stretching of carbon-nitrogen bonds in the pyrrole rings |

| CH₂ Scissoring | 1420 - 1460 | Bending motion of the methylene bridge |

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

The flexibility of the methylene bridge connecting the two pyrrole rings in this compound allows the molecule to adopt various spatial arrangements, or conformations. Understanding this conformational landscape is crucial as the molecule's shape influences its reactivity and ability to participate in larger structures like porphyrins. Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable computational tools for exploring these conformational possibilities. rsc.org

Molecular mechanics employs classical physics principles, representing atoms as balls and bonds as springs, to rapidly calculate the potential energy of different conformations. By systematically rotating the bonds around the methylene bridge, a potential energy surface can be generated. This surface reveals the low-energy, stable conformations (conformational minima) and the energy barriers required to transition between them.

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. youtube.com By solving Newton's equations of motion for the system, MD simulations can reveal how this compound flexes, bends, and rotates at a given temperature. nih.gov These simulations can identify the most populated conformational states and the timescales of transitions between them. nih.gov For dipyrromethanes, MD simulations can elucidate the preferred orientations of the two pyrrole rings relative to each other, which can range from extended (anti) to more compact (syn) arrangements. The insights from MD are critical for understanding how these molecules behave in solution and interact with other molecules. nih.govnih.gov

Emerging Quantum Computing Applications in Dipyrromethane Chemistry

While classical computers have revolutionized computational chemistry, they struggle to accurately solve the complex quantum mechanical equations for molecules larger than a few atoms. yale.edu This is particularly true for problems involving strong electron correlation, which can be important in conjugated systems like dipyrromethanes and their derivatives. Quantum computing represents a new paradigm that leverages the principles of quantum mechanics, such as superposition and entanglement, to perform calculations that are intractable for classical machines. introtoquantum.org

For dipyrromethane chemistry, quantum computing holds the promise of several transformative applications:

Exact Electronic Structure Calculation: One of the most promising applications is solving the electronic structure problem with high accuracy. aps.org Quantum algorithms like the Variational Quantum Eigensolver (VQE) and Quantum Phase Estimation (QPE) could calculate the ground state energy of dipyrromethanes and related molecules with a precision that is currently unachievable, leading to better predictions of reactivity and spectroscopic properties. nih.gov

Simulating Reaction Dynamics: Quantum computers could simulate the quantum dynamics of chemical reactions, providing a detailed understanding of reaction mechanisms, transition states, and product formation. aps.org This could be applied to study the synthesis of porphyrins from dipyrromethane precursors, a process of fundamental importance in biochemistry and materials science.

Catalyst and Materials Design: By enabling highly accurate simulations, quantum computing could accelerate the design of new catalysts and materials based on dipyrromethane structures. energy.gov This includes modeling complex systems where dipyrromethane units interact with metal centers or are part of larger polymeric structures. energy.gov

Although practical, fault-tolerant quantum computers are still in development, the field is advancing rapidly. Hybrid classical-quantum approaches are being developed as a near-term strategy, where a complex problem is divided into parts, with the most computationally demanding quantum mechanical calculations being offloaded to a quantum computer. nih.gov As quantum hardware improves, these methods are expected to provide unprecedented insights into the chemistry of dipyrromethanes and other complex molecular systems.

Advanced Applications and Future Research Directions of 5,5 Dimethyldipyrromethane

Development of Novel Macrocyclic Systems beyond Porphyrinoids

While dipyrromethanes are renowned as indispensable precursors in the synthesis of porphyrins and their analogues, the utility of 5,5'-dimethyldipyrromethane extends to the creation of a broader class of macrocyclic systems. These non-porphyrinoid macrocycles exhibit unique host-guest chemistry, conformational properties, and electronic characteristics that distinguish them from their porphyrin cousins.

Researchers have successfully employed this compound in the synthesis of expanded porphyrins, such as sapphyrins, which contain more than four pyrrole (B145914) rings. researchgate.net Sapphyrins possess larger cavities than porphyrins, making them less suited for metal coordination but excellent receptors for anions upon protonation. researchgate.net The dimethyl substitution at the meso-carbon of the dipyrromethane unit influences the conformation and stability of the resulting macrocycle.

Another important class of macrocycles derived from this compound are calixpyrroles . These compounds are cyclic oligomers of pyrrole and a ketone or aldehyde, in this case, acetone (B3395972), which yields octamethylcalix iipseries.orgpyrrole. Calix iipseries.orgpyrroles are known for their ability to bind anions and neutral molecules through hydrogen bonding interactions involving the pyrrolic NH protons. The synthesis of even larger, "super-expanded" calixpyrroles containing six or more pyrrole and furan units has been achieved, demonstrating the modularity of dipyrromethane-based precursors in constructing complex macrocyclic architectures. nih.gov The development of these novel macrocycles opens up new possibilities for creating molecules with tailored recognition and electronic properties. Future work is directed towards synthesizing even more complex, multi-functional macrocycles by combining this compound with other heterocyclic building blocks, aiming to create systems with unique topologies and functions. nih.govresearchgate.net

Application in Supramolecular Chemistry and Anion Recognition

The field of supramolecular chemistry, which focuses on non-covalent interactions, has greatly benefited from receptors based on the this compound framework. The pyrrole NH groups within the dipyrromethane structure are excellent hydrogen bond donors, making them ideal for the recognition and binding of anions. Anion recognition is a crucial process in biology and environmental science, and developing synthetic receptors for specific anions is a significant research goal.

Dipyrromethane derivatives can be incorporated into larger acyclic or macrocyclic structures to create highly selective anion receptors. nih.gov The binding affinity and selectivity of these receptors can be tuned by modifying their structure. For instance, attaching chromophores or other functional groups to the dipyrromethane scaffold allows for the colorimetric or fluorescent sensing of anions. The binding event is often accompanied by a distinct change in the UV-visible absorption or fluorescence spectrum of the molecule.

Recent studies have demonstrated the synthesis of novel bis-dipyrromethane receptors functionalized with fluorescein and benzo-12-crown-4 ether moieties. nih.gov These receptors exhibit strong binding affinities for various anions, with the binding strength depending on the size, shape, and charge of the anion. The interaction is primarily driven by hydrogen bonding and anion-π interactions. nih.gov The binding constants (Ka) for these receptors with different anions have been determined using UV-visible spectrophotometric titrations, highlighting their potential for selective anion sensing. nih.gov

| Anion (as TBA salt) | Binding Constant (Ka) for DPM3 (M-1) | Binding Constant (Ka) for DPM4 (M-1) |

|---|---|---|

| F- | 14923.78 | 63789.81 |

| Cl- | 516.07 | 1208.77 |

| Br- | Not Detectable | Not Detectable |

| I- | Not Detectable | Not Detectable |

| AcO- | 6018.41 | 12935.35 |

| H2PO4- | 5871.35 | 11098.45 |

| CN- | 1098.34 | 2076.55 |

Future research in this area is focused on designing receptors with even higher selectivity for specific anions, particularly those of biological and environmental importance like phosphate and cyanide. The development of receptors that can function in competitive solvent media, such as water, remains a significant challenge. nih.gov

Role in Materials Science and Optoelectronic Applications

Derivatives of this compound are emerging as promising materials for applications in materials science and optoelectronics. The oxidized form, 5,5'-dimethyldipyrromethene (or dipyrrin), and its metal or boron complexes, most notably Boron-Dipyrromethene (BODIPY) dyes, exhibit strong light absorption and intense fluorescence, making them suitable for a range of optical and electronic applications. iipseries.org

These compounds are being explored as components in:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and tunable emission wavelengths of BODIPY dyes make them attractive as emitters in OLEDs. By chemically modifying the dipyrromethane core, the color of the emitted light can be precisely controlled.

Organic Photovoltaics (OPVs): Dipyrromethene-based materials are being investigated as light-harvesting components in solar cells. Their strong absorption in the visible region of the solar spectrum allows for efficient conversion of light into electrical energy. rsc.org

Organic Field-Effect Transistors (OFETs): The π-conjugated systems of dipyrromethane derivatives can facilitate charge transport. Materials based on diketopyrrolopyrrole (DPP), which shares structural similarities with the dipyrrin core, have shown excellent performance as semiconductors in OFETs, with high charge carrier mobilities. researchgate.netfrontiersin.orgnih.gov

Fluorescent Probes and Sensors: The sensitivity of the fluorescence of BODIPY dyes to their local environment makes them excellent candidates for chemical sensors and biological imaging agents. iipseries.org

The optoelectronic properties of these materials are highly dependent on their molecular structure. tue.nlnih.gov Factors such as the nature of the substituents on the pyrrole rings and the meso-carbon, as well as the type of metal coordinated to the dipyrrin ligand, can significantly influence the absorption and emission spectra, fluorescence quantum yield, and charge transport characteristics. iipseries.org Future work is aimed at the rational design of new this compound-based materials with optimized properties for specific optoelectronic applications, including improved stability, efficiency, and processability. mdpi.comgatech.edu

Exploration of New Catalytic Systems Based on this compound Ligands

The dipyrrin ligands derived from the oxidation of this compound can coordinate with a wide variety of transition metals to form stable complexes. These metal complexes have shown significant potential as catalysts in a range of organic transformations. researchgate.net The steric and electronic properties of the dipyrrin ligand can be easily modified, allowing for the fine-tuning of the catalytic activity and selectivity of the metal center.

One area of active research is the use of these complexes in hydrogenation and reduction reactions. For example, nickel and palladium complexes featuring a dipyrromethane-diphosphine ligand have been successfully employed as catalysts for the transfer hydrogenation of ketones and the hydroboration of carbon dioxide. digitellinc.com A key finding from this research is that the substituents at the meso-carbon of the dipyrromethane ligand play a crucial role in determining the catalytic efficiency. Complexes with phenyl groups at the meso-position exhibited significantly higher turnover numbers (TONs) compared to those with ethyl or cyclohexyl groups. digitellinc.com

| Catalyst | Meso-Substituent | Turnover Number (TON) |

|---|---|---|

| Nickel(II) Complex | Phenyl | 188 |

| Nickel(II) Complex | Ethyl | Lower than Phenyl |

| Nickel(II) Complex | Cyclohexyl | Lower than Phenyl |

| Palladium(II) Complex | Phenyl | 228 |

| Palladium(II) Complex | Ethyl | Lower than Phenyl |

| Palladium(II) Complex | Cyclohexyl | Lower than Phenyl |

Other catalytic applications being explored for dipyrrin metal complexes include C-H activation, amination, and polymerization reactions. researchgate.net The flexible and redox-active nature of these ligands makes them well-suited for enabling complex multi-electron transformations at the metal center. scispace.com The future of this field lies in the design of chiral dipyrrin ligands for asymmetric catalysis and the development of catalysts for challenging chemical transformations, such as the activation of small molecules like CO2 and N2.

Integration of Synthetic and Computational Design for Next-Generation Dipyrromethane Derivatives

The development of new functional molecules based on this compound is increasingly being driven by an integrated approach that combines synthetic chemistry with computational modeling. Computational methods, such as Density Functional Theory (DFT), allow researchers to predict the geometric and electronic structures, as well as the photophysical properties of new dipyrromethane derivatives before they are synthesized in the laboratory. researchgate.net

This synergy between theory and experiment accelerates the discovery of new materials and molecules with desired properties. For example, computational screening can be used to:

Predict Anion Binding Affinities: Calculate the interaction energies between proposed receptor molecules and various anions to guide the design of more selective anion sensors.

Model Optoelectronic Properties: Simulate the absorption and emission spectra of new dyes to identify promising candidates for OLED and OPV applications. researchgate.net

Understand Reaction Mechanisms: Investigate the mechanisms of catalytic reactions involving dipyrrin metal complexes to optimize catalyst design and performance.

Recent studies have successfully used this integrated approach to design and synthesize novel compounds with potential applications in various fields. For instance, the design of new anti-inflammatory agents and antifungal compounds has been guided by computational docking studies that predict how the molecules will bind to their biological targets. scispace.com This approach allows for a more rational and efficient exploration of the vast chemical space accessible from the this compound scaffold. The continued development of more accurate and powerful computational tools, coupled with advances in synthetic methodology, will undoubtedly lead to the creation of next-generation dipyrromethane derivatives with unprecedented functionalities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 5,5'-Dimethyldipyrromethane, and how do reaction conditions impact yield?

- Answer : The compound is synthesized via acid-catalyzed condensation reactions. For example, mixed condensation of pyrrole derivatives using BF₃·OEt₂ or trifluoroacetic acid (TFA) as catalysts under controlled stoichiometry can yield this compound. Optimizing catalyst concentration (e.g., 0.1–1.0 mol%) and reaction time (6–24 hours) improves purity (>95%) and minimizes side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Answer : Use a combination of:

- ¹H NMR : Peaks for methyl groups (δ 1.8–2.2 ppm) and pyrrolic protons (δ 5.5–6.5 ppm).

- LC-DAD-ESI-MS : To confirm molecular ion peaks ([M+H]⁺ at m/z 187) and detect trace impurities.

- UV-Vis spectroscopy : Absorbance maxima near 280–300 nm (π→π* transitions) .

Q. How can researchers optimize purification protocols to eliminate synthetic byproducts?

- Answer : Recrystallization in ethanol or methanol at low temperatures (0–4°C) effectively removes unreacted starting materials. For persistent byproducts (e.g., brominated derivatives), employ flash chromatography with a polar solvent gradient. Monitor purity at each step via TLC (Rf ≈ 0.5 in 7:3 hexane/ethyl acetate) .

Advanced Research Questions

Q. How should researchers address contradictory data in purity assessments between NMR and LC-MS?

- Answer : Discrepancies may arise from non-UV-active impurities or residual solvents. Cross-validate with:

- Elemental analysis (C, H, N) to verify stoichiometry.

- High-resolution mass spectrometry (HRMS) for exact mass confirmation.

- 2D NMR (COSY, HSQC) to resolve overlapping signals from structurally similar contaminants .

Q. What computational strategies predict this compound’s reactivity in supramolecular assemblies?